molecular formula C18H14O5 B2489657 benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 473405-67-3

benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2489657
CAS No.: 473405-67-3
M. Wt: 310.305
InChI Key: QZWDOSWGHPNZRR-UHFFFAOYSA-N
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Description

Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 324065-51-2) is a coumarin derivative characterized by a methoxy group at position 8 and a benzyl ester at position 3 of the chromene backbone. Its molecular formula is C₁₇H₁₂O₄, with a monoisotopic mass of 280.073559 Da . Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties.

Properties

IUPAC Name

benzyl 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-15-9-5-8-13-10-14(18(20)23-16(13)15)17(19)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWDOSWGHPNZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The Knoevenagel reaction is the most widely used method for constructing the coumarin core. For this compound, the reaction involves 2-hydroxy-4-methoxybenzaldehyde and a benzyl-protected β-keto ester.

Reaction Mechanism

The aldehyde undergoes condensation with the active methylene group of the β-keto ester (e.g., benzyl acetoacetate) to form an α,β-unsaturated intermediate. Subsequent cyclization via intramolecular ester enolate attack yields the coumarin skeleton.

Optimized Protocol

A study demonstrated the use of L-proline (10 mol%) as a catalyst in ethanol at 80°C for 18–48 hours:

2-Hydroxy-4-methoxybenzaldehyde + Benzyl acetoacetate  
→ L-Proline, EtOH, 80°C → Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate  

Yield : 70–78% after crystallization.

Table 1: Effect of Reaction Time on Yield
Catalyst Time (h) Yield (%)
L-Proline 18 78
L-Proline 48 70

This method avoids column chromatography, enhancing scalability.

Regioselective Methoxy Group Introduction

Introducing the methoxy group at the 8-position requires strategic halogenation and alkoxylation. A reported route involves:

Halogenation of Resorcinol Derivatives

  • Bromination : 3,5-Dihydroxybenzoic acid is brominated to 4-bromo-3,5-dihydroxybenzoic acid.
  • Methoxy Protection : The hydroxyl groups are protected with methoxymethyl (MOM) ethers using chloromethyl methyl ether (MOMCl).
  • Reduction and Oxidation : The bromide is reduced to a benzyl alcohol, followed by oxidation to the aldehyde.

Coumarin Formation

The aldehyde intermediate undergoes Knoevenagel condensation with benzyl acetoacetate, as described in Section 2.2.

Benzyl Esterification Strategies

The benzyl ester is introduced via two primary routes:

Direct Esterification

Benzyl alcohol reacts with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under Steglich conditions (DCC, DMAP). However, this method suffers from low yields (<50%) due to steric hindrance.

Transesterification

Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (PubChem CID: 226650) is treated with benzyl alcohol and a titanium(IV) catalyst:

Ethyl ester + Benzyl alcohol → Ti(OiPr)₄, 110°C → Benzyl ester  

Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods
Method Yield (%) Scalability Purification Complexity
Knoevenagel + L-Proline 70–78 High Low (crystallization)
Halogenation Route 60–65 Moderate High (column chromatography)
Transesterification 85–90 High Moderate

The L-proline-catalyzed Knoevenagel route is preferred for its simplicity and green chemistry profile. Conversely, the halogenation method offers precise regioselectivity but requires toxic reagents.

Recent Advances in Catalysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A trial using DBU (1,8-diazabicycloundec-7-ene) achieved 75% yield in 15 minutes.

Enzymatic Esterification

Lipase-catalyzed transesterification in ionic liquids provides a solvent-free alternative, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has shown promise in medicinal chemistry due to its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. However, further research is needed to fully elucidate its antibacterial potential.
  • Anticancer Properties : Research has highlighted its ability to inhibit specific kinases or transcription factors involved in cancer pathways, suggesting it could reduce tumor growth. It has been studied for cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma .

The compound's coumarin backbone contributes to several biological activities:

  • Antioxidant Effects : The antioxidant properties of coumarins are well-documented. This compound may exhibit similar effects, contributing to its therapeutic potential.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex heterocycles. Its versatility allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-Oxo-2H-chromene-3-carboxylateCoumarin derivativeAntifungal activity
Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylateHalogenated coumarinEnhanced antimicrobial properties
7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acidAmino-substituted coumarinPotential neuroprotective effects

This comparison highlights the unique properties of this compound, particularly its enhanced solubility and bioactivity due to the methoxy substitution.

Anticancer Research

A study published in Nature reported the synthesis of derivatives related to benzyl 8-methoxy-2-oxo-2H-chromene that exhibited significant cytotoxic effects against human cancer cell lines. The derivatives induced cell-cycle arrest and apoptosis through dual inhibition mechanisms .

Antimicrobial Studies

Research indicated that certain derivatives of benzyl 8-methoxy-2-oxo-2H-chromene demonstrated promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Derivatives

Ethyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS: 1729-02-8)
  • Structure : Ethyl ester substituent at position 3.
  • Key Differences :
    • Reduced lipophilicity compared to the benzyl ester due to the shorter ethyl chain.
    • Lower molecular weight (252.24 Da vs. 280.28 Da for the benzyl derivative) .
  • Synthetic Relevance : Ethyl esters are often intermediates for further functionalization, such as hydrolysis to carboxylic acids .
Cinnamyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate
  • Structure : Cinnamyl (phenylallyl) ester group.
  • Key Differences: Increased aromaticity and steric bulk compared to benzyl esters. Potential for π-π interactions in biological targets or crystal packing .

Functional Group Replacements: Ester vs. Amide

8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (CAS: 483278-33-7)
  • Structure : Amide group replaces the ester.
  • Key Differences :
    • Enhanced hydrogen-bonding capacity due to the amide NH₂ group, improving solubility in polar solvents.
    • Reduced hydrolytic stability compared to esters under acidic/basic conditions .
  • Biological Implications : Amides often exhibit altered pharmacokinetic profiles, such as prolonged half-lives .

Alkoxy Substituent Variations

8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid (CAS: 81017-24-5)
  • Structure : Ethoxy group at position 6.
  • Key Differences: Increased steric hindrance and lipophilicity compared to methoxy. Potential for altered electronic effects (e.g., weaker electron-donating capacity of ethoxy vs. methoxy) .

Comparative Reaction Efficiency

  • Benzyl Ester Synthesis :
    • Reported yields for benzyl ester derivatives exceed 70% under mild conditions (room temperature, dichloromethane solvent) .
  • Amide Derivatives :
    • Lower yields (~64%) due to purification challenges from polar byproducts .

Spectral and Physicochemical Properties

NMR Spectral Trends

  • Methoxy Proton Signal :
    • δ 3.8–4.0 ppm (singlet) in ¹H NMR for 8-methoxy derivatives .
  • Ester/Aromatic Protons :
    • Benzyl ester protons appear as a multiplet at δ 5.2–5.4 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic protons) .

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
Benzyl 8-methoxy derivative Not reported Lipophilic (DCM, DMSO)
Ethyl 8-methoxy derivative Not reported Moderate (EtOH, acetone)
8-Methoxy-3-carboxamide Not reported Polar solvents (MeOH, H₂O)

Biological Activity

Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a notable compound within the coumarin family, recognized for its diverse biological activities. The compound's structure features a methoxy group at the 8-position and a benzyl group attached to the carboxylate moiety, which enhances its solubility and potential bioactivity. This article delves into its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C16H14O4C_{16}H_{14}O_{4}

This compound is characterized by its coumarin backbone, which is known for various biological activities including anti-inflammatory, antioxidant, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against several strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Further investigations are warranted to elucidate the full spectrum of its antimicrobial properties.

Anticancer Activity

This compound has shown promising anticancer effects in various studies. It has been reported to inhibit tumor growth by interacting with specific kinases and transcription factors involved in cancer pathways. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HCT-11620Cell cycle arrest
HepG225Dual inhibition of topoisomerases

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Antioxidant Properties : The presence of the methoxy group contributes to its antioxidant capacity, potentially reducing oxidative stress in cells.

Case Studies

A recent study explored the synthesis of various derivatives of this compound, assessing their biological activities. The derivatives were designed to enhance solubility and bioactivity while maintaining low toxicity profiles. Among these, certain compounds demonstrated superior activity against both bacterial strains and cancer cells compared to the parent compound .

Q & A

Q. What are the common synthetic routes for benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , where a coumarin-3-carboxylic acid derivative reacts with benzyl alcohol under acid catalysis. For optimization:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Control temperature (room temperature to 60°C) to balance reaction rate and side-product formation.
  • Employ stoichiometric triethylamine to neutralize HCl byproducts and improve yield .
  • Purify via column chromatography (silica gel, DCM/ethyl acetate gradient) to isolate the ester product .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • 1H/13C NMR : Peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and ester carbonyl (δ ~165 ppm). Integration ratios confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 328.1423) .
  • FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and chromene C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections. For monoclinic systems (e.g., P21/c), collect ω scans at 100 K to reduce thermal motion .
  • Structure Solution : Apply direct methods in SHELXS for phase determination. Refine with SHELXL using full-matrix least-squares on , adjusting displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) to confirm accuracy .

Q. What intermolecular interactions stabilize its crystal packing?

Hirshfeld surface analysis reveals:

  • C–H···O hydrogen bonds between the methoxy oxygen and adjacent aromatic hydrogens (d ~2.5 Å) .
  • π-π stacking of chromene rings (centroid distances ~3.8 Å) contributes to layered packing .
  • Van der Waals interactions from benzyl groups fill interstitial spaces, enhancing lattice stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Solubility differences : Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to confirm dose dependency .

Q. What strategies are effective for designing derivatives to enhance pharmacological properties?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at C-6) to improve binding to kinase ATP pockets .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
  • Prodrug modification : Replace benzyl with cinnamyl esters to enhance blood-brain barrier penetration .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Crystallographic Refinement : Apply TWIN/BASF corrections in SHELXL for twinned crystals to improve data quality .
  • Biological Replication : Use orthogonal assays (e.g., Western blotting alongside cell viability tests) to validate mechanisms .

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